molecular formula C14H14F3NO4 B2953505 N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide CAS No. 865658-97-5

N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide

Cat. No.: B2953505
CAS No.: 865658-97-5
M. Wt: 317.264
InChI Key: VOBBHULYUCVFAR-UHFFFAOYSA-N
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Description

N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the indenyl core. The process may include:

  • Formation of the indenyl core through cyclization reactions.

  • Introduction of the ethoxy and methoxy groups at the 5th and 6th positions, respectively.

  • Subsequent acylation with trifluoroacetic anhydride to introduce the trifluoroacetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the indenyl core to its corresponding oxo derivative.

  • Reduction: Reduction of the oxo group to a hydroxyl group.

  • Substitution: Replacement of the ethoxy or methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as chromium(VI) oxide or potassium permanganate.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions may involve nucleophilic substitution with appropriate reagents.

Major Products Formed:

  • Oxidation typically yields the corresponding indenyl ketone.

  • Reduction results in the formation of the indenyl alcohol.

  • Substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has shown potential as an anti-inflammatory and analgesic agent, making it useful in the development of new pharmaceuticals.

Medicine: In medicine, N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide is being explored for its therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indomethacin

  • Ketoprofen

  • Naproxen

Uniqueness: N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide stands out due to its unique trifluoroacetamide group, which imparts distinct chemical and biological properties compared to other indenyl acetamides. Its enhanced stability and reactivity make it a valuable compound in various applications.

Properties

IUPAC Name

N-(5-ethoxy-6-methoxy-3-oxo-1,2-dihydroinden-1-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4/c1-3-22-12-5-8-7(4-11(12)21-2)9(6-10(8)19)18-13(20)14(15,16)17/h4-5,9H,3,6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBBHULYUCVFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(CC(=O)C2=C1)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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